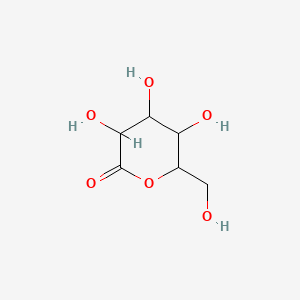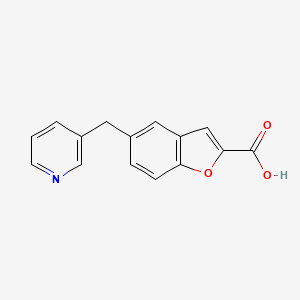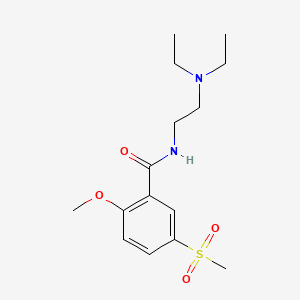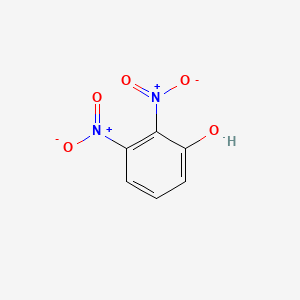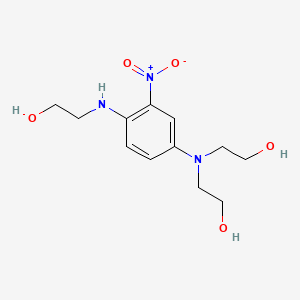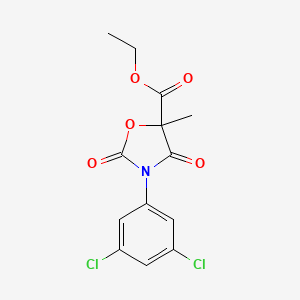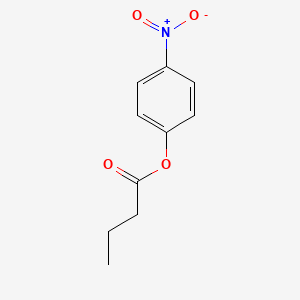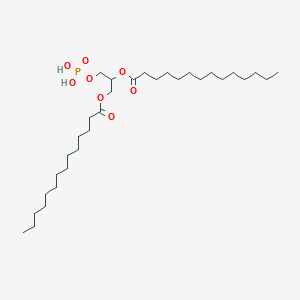
(呋喃-2-基氧基)三甲基硅烷
描述
(Furan-2-yloxy)trimethylsilane is an organic silane compound with the chemical formula C7H12O2Si. It is commonly used in organic synthesis as a reagent for the protection of alcohols and carboxylic acids. This compound is versatile and finds applications in various scientific experiments and industries.
科学研究应用
(Furan-2-yloxy)trimethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the protection of alcohols and carboxylic acids.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research into its derivatives has shown potential antibacterial and anticancer activities.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
作用机制
Target of Action
(Furan-2-yloxy)trimethylsilane primarily targets iminium salts in its reactions . Iminium salts are a type of organic compound that play a crucial role in many chemical reactions, particularly in the synthesis of a variety of organic compounds.
Mode of Action
(Furan-2-yloxy)trimethylsilane interacts with its targets, the iminium salts, through a process known as aminoalkylation . This reaction involves the addition of an aminoalkyl group to a compound. In the case of (Furan-2-yloxy)trimethylsilane, it reacts with both preformed and in situ generated ternary iminium salts . The reaction leads to the synthesis of γ-arylidenebutenolides .
Biochemical Pathways
The aminoalkylation of (Furan-2-yloxy)trimethylsilane with ternary iminium salts is a key step in the synthesis of γ-arylidenebutenolides . This process is part of a larger biochemical pathway involving the reaction of furan-2-yloxy)trimethylsilane with imine-Lewis acid complexes, O-silylated nitrones, and cyclic heteroatom-stabilized carbenium ions .
Result of Action
The primary result of the action of (Furan-2-yloxy)trimethylsilane is the synthesis of γ-arylidenebutenolides . These compounds are of interest in organic chemistry due to their potential applications in the synthesis of various organic compounds.
Action Environment
The action of (Furan-2-yloxy)trimethylsilane can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance its reactivity . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of the compound .
生化分析
Biochemical Properties
(Furan-2-yloxy)trimethylsilane plays a significant role in biochemical reactions, particularly in vinylogous aldol-type and Mannich-type reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to react with imine-Lewis acid complexes, O-silylated nitrones, and cyclic heteroatom-stabilized carbenium ions . These interactions are crucial for the synthesis of γ-arylidenebutenolides, which are important intermediates in organic synthesis .
Cellular Effects
The effects of (Furan-2-yloxy)trimethylsilane on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with iminium salts can lead to the formation of aminoalkylated products, which can affect cellular metabolism and gene expression . These changes can have downstream effects on cell signaling pathways, ultimately influencing cell function.
Molecular Mechanism
At the molecular level, (Furan-2-yloxy)trimethylsilane exerts its effects through specific binding interactions with biomolecules. It can act as a nucleophile in reactions with iminium salts, leading to the formation of new chemical bonds . This nucleophilic activity is essential for its role in vinylogous aldol-type and Mannich-type reactions. Additionally, (Furan-2-yloxy)trimethylsilane can inhibit or activate enzymes involved in these reactions, further influencing the biochemical pathways in which it participates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Furan-2-yloxy)trimethylsilane can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that (Furan-2-yloxy)trimethylsilane is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure to the compound can lead to alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of (Furan-2-yloxy)trimethylsilane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful . These findings highlight the importance of dosage considerations in the use of (Furan-2-yloxy)trimethylsilane in biochemical research.
Metabolic Pathways
(Furan-2-yloxy)trimethylsilane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s role in vinylogous aldol-type and Mannich-type reactions underscores its importance in metabolic flux and metabolite levels . By participating in these reactions, (Furan-2-yloxy)trimethylsilane can influence the overall metabolic landscape of the cells and tissues in which it is present .
Transport and Distribution
The transport and distribution of (Furan-2-yloxy)trimethylsilane within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of (Furan-2-yloxy)trimethylsilane within specific cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of (Furan-2-yloxy)trimethylsilane is an important aspect of its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s activity and function, as its interactions with biomolecules may vary depending on its subcellular environment .
准备方法
Synthetic Routes and Reaction Conditions: (Furan-2-yloxy)trimethylsilane can be synthesized through the silylation of 2(5H)-furanone. The process involves the reaction of 2(5H)-furanone with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: In industrial settings, the production of (Furan-2-yloxy)trimethylsilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through fractional distillation using a short path column .
化学反应分析
Types of Reactions: (Furan-2-yloxy)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Electrophiles: Electrophiles such as iminium salts are used in addition reactions.
Major Products:
Substitution Products: The major products of substitution reactions are typically furan derivatives with different substituents replacing the trimethylsilyl group.
Addition Products: Addition reactions yield compounds with extended carbon chains or new functional groups attached to the furan ring.
相似化合物的比较
- 2-Trimethylsilyloxyfuran
- 2-(Trimethylsilyloxy)furane
- Trimethyl(2-furanyloxy)silane
Comparison: (Furan-2-yloxy)trimethylsilane is unique in its ability to act as a versatile protecting group in organic synthesis. Compared to other similar compounds, it offers better stability and reactivity under various conditions. Its derivatives also exhibit a broader range of biological activities, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
furan-2-yloxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2Si/c1-10(2,3)9-7-5-4-6-8-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBCDLOQMRDXLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977118 | |
| Record name | [(Furan-2-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61550-02-5 | |
| Record name | Furan, 2-((trimethylsilyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061550025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(Furan-2-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsiloxy)furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (furan-2-yloxy)trimethylsilane react with iminium salts to form γ-arylidenebutenolides?
A1: (Furan-2-yloxy)trimethylsilane reacts with iminium salts in a process called aminoalkylation. [] This reaction proceeds with high γ-regioselectivity, meaning the iminium ion preferentially adds to the carbon atom in the furan ring furthest from the oxygen atom. This addition is followed by a ring-opening step and subsequent lactonization, ultimately leading to the formation of γ-arylidenebutenolides. The reaction avoids the use of toxic mercury or silver catalysts, offering a greener alternative for synthesizing these valuable compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



